molecular formula C22H28O5 B1251304 Ganschisandrin

Ganschisandrin

Cat. No. B1251304
M. Wt: 372.5 g/mol
InChI Key: JLJAVUZBHSLLJL-RZMCSOMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganschisandrin is a lignan. It has a role as a metabolite.

Scientific Research Applications

Cytotoxic Activity in Leukemia Cells

Ganschisandrin has been identified as a compound with notable cytotoxic activities, particularly against human leukemia cells. In a study focusing on compounds from Nectandra megapotamica, ganschisandrin, along with other compounds, demonstrated the ability to induce apoptosis in leukemia cells. This was observed through apoptotic hallmarks such as plasma membrane bleb formation, nuclear DNA condensation, and mitochondrial damage, suggesting potential as a therapeutic agent in leukemia treatment (Ponci et al., 2015).

Synthesis Approaches

Another aspect of ganschisandrin research focuses on its synthesis. A study explored new methods for synthesizing tetrahydrofuran lignans, including ganschisandrin, through a tandem anionic-radical process and reductive radical cyclizations. This research contributes to the understanding of efficient production methods for ganschisandrin, facilitating its use in various applications (Jahn & Rudakov, 2006).

Chemical Constituents Analysis

Research has also been conducted on the isolation of chemical constituents from plants, where ganschisandrin was identified. For instance, a study on the chemical constituents from the involucre of Castanea mollissima Blume identified ganschisandrin among other compounds. Such research helps in understanding the diverse chemical profiles of plants and the potential applications of these compounds, including ganschisandrin (Gao Hui-yuan, 2009).

properties

Product Name

Ganschisandrin

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(2S,3S,4R,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22-/m0/s1

InChI Key

JLJAVUZBHSLLJL-RZMCSOMXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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